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molecular formula C7H5NS B1283051 3-Sulfanylbenzonitrile CAS No. 54435-88-0

3-Sulfanylbenzonitrile

Cat. No. B1283051
M. Wt: 135.19 g/mol
InChI Key: QXUOTIAFDYTLHW-UHFFFAOYSA-N
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Patent
US07816389B2

Procedure details

The required 3-Mercapto-benzonitrile is prepared from 3-Cyano-benzenesulfonyl chloride following the procedure for the preparation of 3-Mercaptobenzoic acid described in Journal of Heterocyclic Chemistry (1982), 19(4), 961-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([S:9](Cl)(=O)=O)[CH:6]=[CH:7][CH:8]=1)#[N:2].SC1C=C(C=CC=1)C(O)=O>>[SH:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1
Step Three
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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